molecular formula C24H21N3O5 B10993580 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10993580
M. Wt: 431.4 g/mol
InChI Key: IGRXHENDKOZJIR-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoisoindole core, a dimethoxyphenyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that isoindole derivatives exhibit antimicrobial activity. Compounds similar to 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide have been evaluated for their effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The compound's structure suggests potential interactions with bacterial enzymes or receptors, enhancing its antimicrobial efficacy .

Anticancer Potential

Isoindole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest:

  • Cell line assays have shown that compounds similar to this isoindole derivative can inhibit the proliferation of cancer cells .
  • Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways .

Neuropharmacological Applications

The unique structural features of this compound suggest potential neuropharmacological applications:

  • Anticonvulsant activity has been observed in related isoindole compounds, indicating that this derivative may also possess similar properties .
  • The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Study 1: Antibacterial Activity

A study published in 2024 evaluated the antibacterial efficacy of various isoindole derivatives against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of isoindole derivatives. In vitro assays demonstrated that specific compounds could significantly reduce the viability of human liver carcinoma cells (HepG2), suggesting a promising avenue for cancer therapy .

Study 3: Neuropharmacological Screening

A recent investigation into the neuropharmacological effects of isoindole derivatives highlighted their potential as anticonvulsants. Compounds were tested in animal models for their ability to reduce seizure frequency and severity .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that belongs to the class of isoindole derivatives. It features a unique structure characterized by multiple functional groups, including a pyridine ring and a dioxoisoindole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C24H21N3O5
  • Molecular Weight : 431.4 g/mol
  • Structural Features :
    • Isoindole core
    • Dioxo group
    • Pyridine moiety
    • 3,4-Dimethoxyphenyl ethyl group

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Research has indicated that compounds similar to This compound exhibit significant biological activities across various domains:

Antimicrobial Activity

Isoindole derivatives have been studied for their antimicrobial properties. For instance, a recent study highlighted the synthesis of new isoindoline derivatives with promising antimicrobial and antifungal activities. These compounds demonstrated effectiveness against various bacterial strains and fungi, suggesting that structural modifications can enhance their biological efficacy .

Antiviral Properties

Some isoindole derivatives have shown potential as antiviral agents. For example, research on related compounds indicated strong activity against HIV-1, with some exhibiting single-digit micromolar potencies . This suggests that the compound may also possess similar antiviral capabilities.

Anticancer Potential

The dioxoisoindole structure is known for its anticancer properties. Studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanisms often involve interference with cellular signaling pathways that regulate cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the isoindole structure may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The pyridine moiety may facilitate binding to specific receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Activity

A recent publication evaluated the antimicrobial effects of various isoindole derivatives against pathogens such as E. coli and S. aureus. The study found that certain modifications to the isoindole structure significantly enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Antiviral Activity

In another study focusing on antiviral properties, derivatives similar to the compound were tested against HIV-1. Results showed that these compounds effectively inhibited viral replication at low concentrations, indicating their potential as therapeutic agents for viral infections .

Comparative Analysis of Biological Activities

Activity TypeCompound SimilarityObserved Effectiveness
AntimicrobialIsoindole DerivativesEffective against E. coli, S. aureus
AntiviralRelated CompoundsStrong inhibition of HIV-1
AnticancerDioxoisoindole DerivativesInduced apoptosis in cancer cells

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-31-20-8-5-15(12-21(20)32-2)9-11-27-23(29)18-7-6-16(13-19(18)24(27)30)22(28)26-17-4-3-10-25-14-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,26,28)

InChI Key

IGRXHENDKOZJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4)OC

Origin of Product

United States

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